Tmv-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

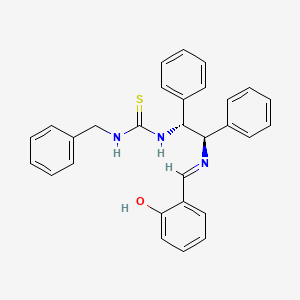

Molecular Formula |

C29H27N3OS |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

1-benzyl-3-[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]thiourea |

InChI |

InChI=1S/C29H27N3OS/c33-26-19-11-10-18-25(26)21-30-27(23-14-6-2-7-15-23)28(24-16-8-3-9-17-24)32-29(34)31-20-22-12-4-1-5-13-22/h1-19,21,27-28,33H,20H2,(H2,31,32,34)/t27-,28-/m1/s1 |

InChI Key |

BMLTUNUPACSSLB-VSGBNLITSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N=CC4=CC=CC=C4O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=CC=CC=C4O |

Origin of Product |

United States |

Foundational & Exploratory

Tmv-IN-6: A Technical Whitepaper on its Mechanism of Action as a Tobacco Mosaic Virus (TMV) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tmv-IN-6, also identified in scientific literature as Compound 4g, is a novel antiviral agent demonstrating significant inhibitory activity against the Tobacco Mosaic Virus (TMV). Its primary mechanism of action is the direct interference with viral assembly, a critical step in the TMV replication cycle. This compound binds to the TMV coat protein (CP), preventing the proper formation of the viral capsid and the encapsidation of the viral RNA genome. This document provides a comprehensive overview of the available technical data on this compound, including its quantitative antiviral efficacy, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Core Mechanism of Action: Inhibition of TMV Assembly

This compound exerts its antiviral effect by directly targeting the Tobacco Mosaic Virus coat protein (CP). The TMV virion is a rod-shaped structure composed of approximately 2,130 identical CP subunits arranged in a helical structure around a single-stranded RNA genome. The proper assembly of these CP subunits is essential for the formation of stable, infectious viral particles.

This compound disrupts this process by binding to the TMV CP.[1] This binding event is thought to induce conformational changes in the CP or sterically hinder the protein-protein and protein-RNA interactions necessary for the elongation of the viral particle. By interfering with the assembly of the TMV CP and RNA, this compound effectively halts the production of new virions, thereby limiting the spread of the infection within the host plant.[1]

Quantitative Antiviral Data

The in vivo antiviral activity of this compound (Compound 4g) has been evaluated, demonstrating its potential as a plant virucide. The following table summarizes the available quantitative data from a study on hydrogenated ferulic acid derivatives, where this compound was identified as compound 4g.

| Compound | Concentration (µg/mL) | Protection Activity (%) | Curative Activity (%) | Inactivation Activity (%) | Reference |

| This compound (Compound 4g) | 500 | 22.8 | Not Reported | Not Reported | [2] |

| Ribavirin (Control) | 500 | 32.6 | 32.6 | Not Reported | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

In Vivo Anti-TMV Activity Assay (Half-Leaf Method)

This method is a standard procedure for assessing the efficacy of antiviral compounds against TMV in a host plant model, typically Nicotiana glutinosa, which forms localized necrotic lesions upon infection.

4.1.1. Virus Purification:

-

Tobacco Mosaic Virus (TMV, U1 strain) is propagated in systemically infected Nicotiana tabacum plants.

-

Infected leaves are homogenized in a phosphate buffer (e.g., 0.1 M, pH 7.2).

-

The homogenate is clarified by centrifugation after emulsification with an organic solvent like chloroform or a mixture of chloroform and butanol.

-

The virus is then precipitated from the aqueous phase by adding polyethylene glycol (PEG) and sodium chloride, followed by incubation and centrifugation.

-

The resulting pellet is resuspended in buffer and subjected to differential centrifugation to further purify the virus particles.

-

The final concentration of the purified TMV is determined spectrophotometrically.

4.1.2. Antiviral Assays:

-

Protective Activity Assay:

-

The compound solution (e.g., this compound at 500 µg/mL) is applied to one half of a Nicotiana glutinosa leaf, while the other half is treated with a solvent control.

-

After a defined period (e.g., 24 hours), the entire leaf is mechanically inoculated with a suspension of purified TMV.

-

Plants are maintained in a controlled environment (e.g., greenhouse) for 2-3 days to allow for lesion development.

-

The number of local lesions on both halves of the leaf is counted.

-

The percentage of protection is calculated using the formula: [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

-

Curative Activity Assay:

-

The entire Nicotiana glutinosa leaf is first mechanically inoculated with a TMV suspension.

-

After a defined period (e.g., 24 hours), the compound solution is applied to one half of the infected leaf, and the solvent control to the other half.

-

Plants are maintained in a controlled environment for 2-3 days.

-

The number of local lesions is counted, and the curative activity is calculated using the same formula as for the protective assay.

-

-

Inactivation Activity Assay:

-

A solution of the purified TMV is mixed with the compound solution and incubated for a specific time (e.g., 30 minutes).

-

A control solution of TMV is mixed with the solvent.

-

The mixtures are then separately inoculated onto opposite halves of a Nicotiana glutinosa leaf.

-

Plants are maintained in a controlled environment for 2-3 days.

-

The number of local lesions is counted, and the inactivation activity is calculated.

-

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound is direct inhibition of a key viral process rather than modulation of a host signaling pathway. The following diagram illustrates this inhibitory action.

Experimental Workflow: In Vivo Antiviral Activity Assay

The following diagram outlines the workflow for the half-leaf method used to assess the antiviral activity of this compound.

References

In-Depth Technical Guide to the Antiviral Properties of Tmv-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tmv-IN-6 is a novel synthetic compound demonstrating significant antiviral and fungicidal properties. This document provides a comprehensive technical overview of its core antiviral activities, primarily against the Tobacco Mosaic Virus (TMV). This compound, also identified as Compound 4g in scientific literature, functions as a potent inhibitor of viral assembly. Its mechanism of action involves direct binding to the TMV coat protein (CP), thereby interfering with the crucial process of CP and viral RNA assembly. This guide synthesizes the available quantitative data, details the experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Antiviral Properties and Mechanism of Action

This compound is a chalcone derivative containing a 1,2,4-triazine moiety.[1][2] Its primary antiviral activity is targeted against the Tobacco Mosaic Virus (TMV), a widespread and economically significant plant pathogen. The fundamental mechanism of action of this compound is the inhibition of viral particle assembly.[3][] This is achieved through the binding of this compound to the TMV coat protein (CP).[3][] This interaction disrupts the normal process of viral capsid formation, a critical step in the viral replication cycle. By preventing the proper assembly of the viral RNA and coat proteins, this compound effectively neutralizes the virus's ability to propagate and infect host cells.

Quantitative Antiviral Activity

The antiviral efficacy of this compound (Compound 4g) has been quantified through various in vivo assays against TMV. The compound has demonstrated notable curative, protective, and inactivation activities. The following table summarizes the key quantitative data from the primary research publication.

| Activity Type | EC50 (μg/mL) | Control Compound (Ningnanmycin) EC50 (μg/mL) |

| Curative Activity | 17.5 | 81.5 |

| Protective Activity | 79.4 | 82.3 |

| Inactivation Activity | >500 | 1.1 |

Data sourced from "Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities".[2]

Experimental Protocols

The evaluation of this compound's antiviral properties involved specific and reproducible experimental methodologies. The following sections detail the protocols for the key assays performed.

Antiviral Activity Assay (Half-Leaf Method)

The in vivo antiviral activity of this compound against TMV was determined using the half-leaf method on tobacco plants (Nicotiana tabacum L.).

-

Virus Inoculation: The upper leaves of healthy tobacco plants of the same age were selected. The whole leaves were inoculated with a TMV suspension (6 x 10^-3 mg/mL).

-

Compound Application:

-

Curative Activity: The left side of each inoculated leaf was smeared with a solution of this compound, while the right side was treated with a solvent control.

-

Protective Activity: The left side of each leaf was smeared with the this compound solution before inoculation with the virus. The right side was treated with the solvent control.

-

Inactivation Activity: this compound was mixed with the TMV suspension before inoculation on the left side of the leaves. The right side was inoculated with a mixture of the virus and the solvent control.

-

-

Incubation and Observation: The plants were kept in a greenhouse, and the number of local lesions on each half-leaf was recorded 3-4 days post-inoculation.

-

Data Analysis: The inhibition rate was calculated using the formula: Inhibition rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100%. The EC50 values were then calculated based on the inhibition rates at different concentrations of the compound.

Synthesis of this compound (Compound 4g)

The synthesis of this compound is a multi-step process involving the creation of chalcone derivatives containing a 1,2,4-triazine moiety. The general synthetic route is as follows:

-

Synthesis of Intermediate Chalcones: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base to form the chalcone backbone.

-

Introduction of the 1,2,4-triazine Moiety: The chalcone is then reacted with a 1,2,4-triazine precursor to yield the final compound, this compound.

For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary research article.[2]

Visualizations

Signaling Pathway: Inhibition of TMV Assembly

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the assembly of the Tobacco Mosaic Virus.

Caption: Mechanism of this compound action on TMV assembly.

Experimental Workflow: Antiviral Activity Assay

This diagram outlines the workflow for assessing the antiviral activity of this compound using the half-leaf method.

Caption: Workflow of the half-leaf antiviral assay.

Conclusion

This compound represents a promising lead compound in the development of novel antiviral agents against plant pathogens like the Tobacco Mosaic Virus. Its well-defined mechanism of action, centered on the inhibition of viral assembly through binding to the coat protein, provides a clear target for further optimization and drug development efforts. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and scientists to build upon in the ongoing search for effective and sustainable solutions to combat viral diseases in agriculture. Further in vivo studies and field trials are warranted to fully assess the potential of this compound as a commercial antiviral agent.

References

- 1. Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to Tobacco Mosaic Virus (TMV) Coat Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Tmv-IN-6" is not publicly available. This guide utilizes data for Ningnanmycin (NNM) , a well-characterized inhibitor of the Tobacco Mosaic Virus (TMV) coat protein, as a representative example to illustrate the principles of binding affinity analysis.

Introduction

The Tobacco Mosaic Virus (TMV) is a well-studied plant virus that has served as a model system in virology and molecular biology.[1][2][3][4] Its coat protein (CP) is a crucial component for viral assembly, stability, and infection.[1][2][5] The self-assembly of TMV CP into a helical structure encapsidating the viral RNA is a critical step in the viral life cycle.[1][4][6] Consequently, the TMV CP has emerged as a promising target for the development of antiviral agents. Small molecules that can bind to the CP and disrupt its assembly or function represent a key strategy in the development of novel plant protection agents. This guide provides a technical overview of the binding affinity of a representative small molecule inhibitor, Ningnanmycin (NNM), to the TMV coat protein.

Quantitative Binding Affinity Data

The binding affinity of Ningnanmycin (NNM) and another inhibitor, Antofine (ATF), to the TMV coat protein disk has been quantified using Isothermal Titration Calorimetry (ITC). The results are summarized in the table below.

| Compound | Dissociation Constant (Kd) | Stoichiometry (N) | Enthalpy Change (ΔH) | Gibbs Free Energy Change (ΔG) |

| Ningnanmycin (NNM) | 3.3 µM | 4100 - 4632 molecules per CP disk | Not explicitly stated | ≈ -7.5 kcal/mol |

| Antofine (ATF) | 38.8 µM | 39 - 40 molecules per CP disk | Not explicitly stated | ≈ -5.6 kcal/mol |

Data sourced from a study by Chen et al.[7]

The lower dissociation constant (Kd) of NNM indicates a higher binding affinity to the TMV CP disk compared to ATF.[7] The negative Gibbs free energy change (ΔG) for both compounds signifies that the binding process is spontaneous.[7]

Experimental Protocols

The primary method used to determine the binding affinity of NNM to the TMV CP disk was Isothermal Titration Calorimetry (ITC).[7]

1. Expression and Purification of TMV Coat Protein:

-

The TMV coat protein (CP) fused to a 6-His-tag is expressed in a prokaryotic expression system (e.g., E. coli).[7]

-

The expressed protein is purified using the 6-His-tag.[7]

-

The 6-His-tag is subsequently cleaved from the TMV CP using thrombin.[7]

-

The purified TMV CP is primarily in the form of tetramers in a solution of 10 mM sodium phosphate and 100 mM sodium chloride (pH 7.2).[7]

-

To form the disk structure (~34 subunits), the tetramers are incubated in the same buffer at 295 K for over 12 hours.[7]

2. Isothermal Titration Calorimetry (ITC):

-

Objective: To measure the heat changes that occur upon the binding of a ligand (NNM) to a macromolecule (TMV CP disk) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Instrumentation: A high-sensitivity isothermal titration calorimeter is used.

-

Sample Preparation:

-

The purified TMV CP disk solution (e.g., 0.5 mM) is placed in the sample cell of the calorimeter.[7]

-

The inhibitor solution (e.g., 0.5 mM NNM) is loaded into the injection syringe.[7]

-

Both solutions are prepared in the same buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2) to minimize heat of dilution effects.

-

-

Titration:

-

A series of small, precise injections of the NNM solution are made into the TMV CP disk solution in the sample cell.

-

The heat released or absorbed during the binding interaction after each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat-flow spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of the inhibitor to the CP disk.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

-

Visualizations

Experimental Workflow for TMV CP Binding Affinity Determination

Caption: Workflow for determining the binding affinity of an inhibitor to TMV coat protein.

Logical Relationship of TMV Inhibition

Caption: Inhibition of TMV assembly by a small molecule binding to the coat protein disk.

Mechanism of Action

Ningnanmycin (NNM) is classified as a curative agent that inhibits virus replication and proliferation.[7] The binding of NNM to the TMV CP disk has been shown to disrupt the normal assembly process of the virus.[7] Specifically, studies have revealed that NNM can disassemble the four-layer aggregate disk of the TMV CP into trimers.[7] This interference with the proper formation of the protein coat is a key aspect of its antiviral activity, as the coat protein is essential for protecting the viral RNA and facilitating infection.[1] The interaction between NNM and the TMV CP disk is believed to involve hydrogen-bonding networks.[7]

Conclusion

The study of the binding affinity of small molecules to the TMV coat protein is a critical area of research for the development of new antiviral strategies in agriculture. The quantitative data and experimental protocols presented here, using Ningnanmycin as a case study, provide a framework for understanding and evaluating potential inhibitors. The disruption of TMV CP assembly through high-affinity binding represents a viable mechanism for controlling TMV infection. Further research into novel compounds, potentially including the yet-to-be-characterized this compound, will continue to advance this field.

References

- 1. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 2. Tobacco mosaic virus [apsnet.org]

- 3. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 5. bspp.org.uk [bspp.org.uk]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Preliminary Toxicity and Characterization of Tmv-IN-6

Disclaimer: As of November 2025, publicly accessible data from specific preliminary toxicity studies for the compound identified as Tmv-IN-6 (also known as Compound 4g) is not available. This guide provides a summary of the known characteristics of this compound, the general safety profile of the Tobacco Mosaic Virus (TMV) platform it targets, and standardized methodologies relevant for its future toxicological assessment.

Introduction to this compound

This compound (Compound 4g) is a novel compound identified as a potent antiviral and fungicidal agent.[1][2][3] Its primary mechanism of action is the inhibition of Tobacco Mosaic Virus (TMV) replication by interfering with the viral assembly process.[1][3] this compound binds to the TMV coat protein (CP), thereby disrupting the spontaneous and highly organized self-assembly of the coat protein subunits and viral RNA into complete virions.[1][3]

Safety Profile of the Tobacco Mosaic Virus (TMV) Nanoparticle Platform

While direct toxicity data for this compound is unavailable, the safety of its biological target, the Tobacco Mosaic Virus, has been extensively studied. TMV is a plant virus that does not infect or replicate in mammals.[4] When used as a nanoparticle (VNP) scaffold for drug delivery and other biomedical applications, TMV is considered safe, non-toxic, biocompatible, and biodegradable.[5][6] Studies have shown that TMV-based nanoparticles can be administered intravenously at high doses without causing clinical toxicity, hemolysis, or coagulation.[4] This inherent safety makes the TMV platform an attractive target for developing antiviral agents.

Quantitative Data on Related TMV Inhibitors

To provide context for the activity of compounds targeting TMV, the following table summarizes publicly available efficacy data for other known TMV inhibitors. It is critical to note that these are measures of antiviral activity, not toxicity, and do not represent data for this compound.

| Compound Name | Type | Reported Activity (EC₅₀ / IC₅₀) |

| Antiviral agent 14 | Antiviral Agent | EC₅₀: 135.5 µg/mL (against TMV) |

| TMV-IN-10 (compound 4h) | Arecoline Derivative | EC₅₀: 146 µg/mL |

| 7-Deoxy-trans-dihydronarciclasine | Alkaloid | IC₅₀: 1.80 µM |

| Lobaric acid | Depsipeptide | Reduces pathological changes at 250 µM |

Table 1: Antiviral activity of various compounds that inhibit Tobacco Mosaic Virus. Data is provided for contextual purposes only.[3]

Experimental Protocols for Toxicity Assessment

A primary step in assessing the toxicity of a novel compound like this compound involves in vitro cytotoxicity assays. The following is a detailed, generalized protocol for such an experiment.

4.1 Objective: To determine the concentration at which this compound induces cell death in a selected mammalian cell line over a defined exposure period.

4.2 Materials:

-

Selected mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound compound, dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Opaque-walled 96-well microplates

-

Cytotoxicity detection reagent (e.g., a cell-impermeable DNA-binding dye like CellTox™ Green, or reagents for an MTT or LDH assay)

-

Positive control (e.g., a known cytotoxic agent like doxorubicin)

-

Vehicle control (e.g., DMSO at the highest concentration used for this compound dilution)

-

Microplate reader with fluorescence or absorbance capabilities

4.3 Procedure:

-

Cell Seeding: Culture the selected cell line to ~80% confluency. Trypsinize, count, and dilute the cells to a predetermined seeding density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in the chosen vehicle. Create a series of serial dilutions of the compound in complete culture medium to achieve the final desired test concentrations. Also prepare solutions for the positive control and vehicle control.

-

Cell Dosing: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound, the positive control, or the vehicle control. Include wells with untreated cells as a negative control.

-

Incubation: Return the plate to the incubator and expose the cells to the compound for a specified period (e.g., 24, 48, or 72 hours).[8]

-

Cytotoxicity Measurement (Example using a DNA-binding dye):

-

Equilibrate the assay plate and reagents to room temperature.[8]

-

Add the fluorescent DNA-binding dye reagent to each well as per the manufacturer's instructions. This dye cannot cross the intact membrane of live cells but enters dead cells, binds to DNA, and fluoresces.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485nmEx / 520nmEm).[8]

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no cell" control wells from all other measurements to correct for background.

-

Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control (100% cytotoxicity) and negative/vehicle control (0% cytotoxicity).

-

Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration), which represents the concentration of the compound that causes 50% cell death.

-

Visualization of Mechanism and Workflows

5.1 Proposed Mechanism of Action of this compound

The primary proposed mechanism for this compound is the disruption of viral particle assembly. The following diagram illustrates this inhibitory action.

Caption: Proposed mechanism of this compound inhibiting TMV assembly.

5.2 Experimental Workflow for In Vitro Cytotoxicity

The logical flow of the experimental protocol described in Section 4.0 is visualized below.

Caption: Workflow for a standard in vitro cytotoxicity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tobacco mosaic virus-based protein nanoparticles and nanorods for chemotherapy delivery targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. The in vivo fate of tobacco mosaic virus nanoparticles theranostic agents modified by the addition of a polydopamine coat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tmv-IN-6: An In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for evaluating the in vitro activity of Tmv-IN-6, a novel inhibitor of Tobacco Mosaic Virus (TMV). This compound, also identified as Compound 4g, functions as an antiviral and fungicidal agent by impeding the assembly of the Tobacco Mosaic Virus through binding to its coat protein (CP) and interfering with the interaction between the coat protein and viral RNA.[1][2][3]

Mechanism of Action

This compound targets the TMV coat protein, a crucial component for the formation of the viral capsid. By binding to the coat protein, this compound disrupts the self-assembly process of the coat protein subunits around the viral RNA. This inhibition of virion assembly effectively neutralizes the virus's ability to infect and replicate within a host.

Caption: Mechanism of this compound action.

Quantitative Data

A comprehensive summary of the inhibitory activity of this compound would typically be presented in a tabular format. However, specific quantitative data such as IC50 or EC50 values for this compound are not publicly available in the searched literature. Researchers are advised to determine these values empirically using the protocols outlined below.

| Assay Type | Parameter | This compound Value |

| TMV Assembly Inhibition Assay | IC50 | Not available |

| In Vitro Antiviral Activity Assay | EC50 | Not available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Protocol 1: In Vitro TMV Coat Protein Assembly Inhibition Assay

This assay is designed to directly measure the inhibitory effect of this compound on the self-assembly of TMV coat protein.

Materials:

-

Purified TMV Coat Protein (CP)

-

TMV RNA

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assembly Buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2)

-

Negative control (solvent vehicle)

-

Positive control (e.g., a known TMV assembly inhibitor)

-

Size Exclusion Chromatography (SEC) system or Native-PAGE equipment

-

Transmission Electron Microscope (TEM) (optional)

Procedure:

-

Preparation of TMV CP: Purify TMV CP from infected tobacco plants or express and purify recombinant TMV CP. The purified protein should be in a disassembled state (e.g., as tetramers).

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing purified TMV CP at a final concentration of 0.5 - 1 mg/mL in assembly buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects protein assembly (typically <1%).

-

Include a negative control (solvent only) and a positive control.

-

-

Initiation of Assembly: To initiate the assembly of the coat protein into disks or virus-like particles, incubate the reaction mixtures at room temperature (approximately 25°C) for a defined period (e.g., 30 minutes to 1 hour).

-

Analysis of Assembly Inhibition:

-

Size Exclusion Chromatography (SEC): Analyze the reaction mixtures by SEC. Uninhibited assembly will result in the formation of higher molecular weight species (disks or rods), which will elute earlier than the disassembled CP subunits. The presence of this compound is expected to result in a shift in the elution profile towards lower molecular weight species.

-

Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Separate the reaction mixtures on a native polyacrylamide gel. Assembled structures will migrate slower than the disassembled subunits. Inhibition by this compound will be observed as a decrease in the band corresponding to the assembled particles and an increase in the band for the subunits.

-

Transmission Electron Microscopy (TEM) (Optional): For a visual confirmation, the reaction mixtures can be negatively stained and observed under a TEM. In the absence of the inhibitor, rod-like virus particles or disk-like structures should be visible. In the presence of this compound, a reduction in these structures would be expected.

-

Caption: Workflow for TMV Assembly Inhibition Assay.

Protocol 2: In Vitro Antiviral Activity Assay (Local Lesion Assay)

This assay evaluates the ability of this compound to inhibit TMV infection in a plant-based system.

Materials:

-

Nicotiana glutinosa or other local lesion host plants

-

Purified TMV

-

This compound (dissolved in a suitable solvent)

-

Inoculation Buffer (e.g., phosphate buffer)

-

Carborundum (abrasive)

-

Negative control (solvent vehicle)

-

Positive control (e.g., a known antiviral agent)

Procedure:

-

Plant Preparation: Use healthy, young Nicotiana glutinosa plants with well-developed leaves.

-

Inoculum Preparation:

-

Prepare a solution of purified TMV in inoculation buffer at a concentration known to produce a countable number of local lesions (e.g., 50-100 lesions per leaf).

-

Prepare a series of inocula containing a fixed concentration of TMV and varying concentrations of this compound.

-

Include a negative control (TMV with solvent) and a positive control.

-

-

Inoculation:

-

Lightly dust the upper surface of the leaves with carborundum.

-

Mechanically inoculate one half of each leaf with the control TMV solution and the other half with a TMV solution containing this compound. This half-leaf method helps to minimize variation between individual plants.

-

Gently rub the inoculum onto the leaf surface.

-

-

Incubation: Keep the inoculated plants in a controlled environment (e.g., greenhouse with controlled temperature and light) for 3-5 days to allow for the development of local lesions.

-

Data Collection and Analysis:

-

Count the number of local lesions on both the control and treated halves of each leaf.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100

-

Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in the number of local lesions.

-

Caption: Workflow for the Local Lesion Assay.

Conclusion

The provided protocols offer a foundational framework for the in vitro evaluation of this compound as a Tobacco Mosaic Virus inhibitor. These assays are designed to confirm its mechanism of action by targeting TMV coat protein assembly and to quantify its antiviral efficacy. Researchers should optimize the specific conditions for this compound, such as concentration ranges and incubation times, to obtain robust and reproducible data.

References

Tmv-IN-6: Application Notes and Protocols for Tobacco Mosaic Virus (TMV) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-6, also referred to as Compound 4g, is a novel quinolinyl acylhydrazone derivative demonstrating significant potential as an antiviral agent against Tobacco Mosaic Virus (TMV).[1] This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings. The primary mechanism of action for this compound is the inhibition of TMV assembly through direct binding to the viral coat protein (CP), thereby interfering with the crucial process of virion formation.[1][2]

Quantitative Data Summary

The antiviral efficacy of this compound has been evaluated through various in vivo assays, demonstrating its potential for inactivation, curative, and protective effects against TMV. The following tables summarize the key quantitative data.

Table 1: In Vivo Antiviral Activity of this compound against TMV [1]

| Concentration (mg/L) | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) |

| 500 | 51.2 | 47.6 | 46.3 |

| 100 | 16.8 | 14.0 | 15.8 |

Data is presented as the inhibition rate of TMV-induced local lesions on Nicotiana glutinosa leaves.

Table 2: Binding Affinity of this compound to TMV Coat Protein (TMV-CP) [3]

| Compound | Dissociation Constant (Kd) (μM) |

| This compound | 0.142 ± 0.060 |

| Ribavirin (Control) | 0.512 ± 0.257 |

Binding affinity was determined by microscale thermophoresis (MST).

Mechanism of Action: Inhibition of TMV Assembly

This compound exerts its antiviral activity by targeting the TMV coat protein (CP), a critical component for viral replication and assembly. The proposed mechanism involves the following steps:

-

Binding to TMV Coat Protein: this compound binds to the TMV CP subunits with high affinity.[3]

-

Interference with Self-Assembly: This binding disrupts the normal protein-protein interactions between CP subunits, which are essential for the formation of the helical virus particle.[3]

-

Inhibition of Virion Formation: By preventing the proper assembly of the CP around the viral RNA, this compound effectively blocks the formation of new, infectious virus particles.[1]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of this compound against TMV. These protocols are adapted from established methodologies for testing antiviral compounds in plants.

Preparation of this compound Solutions

For experimental purposes, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Subsequent dilutions to the desired final concentrations (e.g., 500 mg/L and 100 mg/L) should be made using distilled water or a buffer appropriate for the specific assay. A solvent control (e.g., DMSO at the same final concentration) should always be included in the experiments.

In Vivo Antiviral Assays

These assays are typically performed on local lesion host plants, such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc, which form necrotic local lesions upon TMV infection. The number of local lesions is indicative of the extent of viral infection.

1. Protective Effect Assay

This assay evaluates the ability of this compound to prevent TMV infection when applied before viral inoculation.

-

Procedure:

-

Select healthy, uniform leaves of the host plant.

-

Apply the this compound solution evenly to the upper surface of the leaves.

-

As a control, apply the solvent solution to a separate set of leaves.

-

Allow the leaves to air dry.

-

After a specified period (e.g., 24 hours), mechanically inoculate the treated and control leaves with a purified TMV suspension (e.g., 50 µg/mL). Inoculation is typically performed by gently rubbing the leaf surface with a cotton swab dipped in the virus suspension and an abrasive like carborundum.

-

Rinse the leaves with water after inoculation.

-

Maintain the plants under controlled greenhouse conditions.

-

Count the number of local lesions on each leaf 3-4 days post-inoculation.

-

Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

-

2. Curative Effect Assay

This assay assesses the ability of this compound to inhibit TMV replication and spread after the plant has been infected.

-

Procedure:

-

Mechanically inoculate healthy host plant leaves with a TMV suspension as described above.

-

After a specified period post-inoculation (e.g., 2 hours), apply the this compound solution to the inoculated leaves.

-

Apply the solvent solution to a control set of inoculated leaves.

-

Maintain the plants under controlled conditions.

-

Count the number of local lesions 3-4 days post-inoculation.

-

Calculate the percent inhibition as described for the protective effect assay.

-

3. Inactivation Effect Assay

This assay determines the direct effect of this compound on the infectivity of TMV particles.

-

Procedure:

-

Mix a purified TMV suspension with an equal volume of the this compound solution.

-

For the control, mix the TMV suspension with an equal volume of the solvent solution.

-

Incubate the mixtures at room temperature for a specified period (e.g., 30 minutes).

-

Mechanically inoculate host plant leaves with the treated and control virus mixtures.

-

Maintain the plants under controlled conditions.

-

Count the number of local lesions 3-4 days post-inoculation.

-

Calculate the percent inhibition as described previously.

-

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between this compound and purified TMV coat protein.

-

General Protocol Outline:

-

Purify TMV coat protein.

-

Label the purified TMV-CP with a fluorescent dye.

-

Prepare a serial dilution of this compound.

-

Mix the labeled TMV-CP at a constant concentration with the different concentrations of this compound.

-

Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

-

Analyze the data to determine the dissociation constant (Kd).

-

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and TMV. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. When working with plant viruses, it is important to prevent their spread to other plants by properly decontaminating tools and work surfaces.

References

Application Notes and Protocols: Tmv-IN-6 as a Molecular Probe for TMV Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) remains a significant pathogen in agriculture and a model system for understanding viral assembly. The self-assembly of the TMV capsid protein (CP) around the viral RNA is a critical step in its life cycle, making it a prime target for antiviral strategies. Tmv-IN-6 is a novel antiviral and fungicidal agent that has been identified as an inhibitor of TMV assembly.[1][2] It is believed to function by binding to the TMV CP, thereby interfering with the proper formation of the virus particle.[1] This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to study the intricacies of TMV assembly. While specific quantitative data for this compound is not publicly available, this guide leverages data from other known TMV inhibitors and established experimental protocols to provide a comprehensive framework for its application.

Data Presentation: Comparative Antiviral Activity

To provide a context for the potential efficacy of this compound, the following table summarizes the antiviral activities of various compounds known to inhibit TMV. This data can serve as a benchmark when evaluating the performance of this compound.

| Compound Name | Target | EC50 (µg/mL) | IC50 (µM) | Reference/Source |

| Ningnanmycin | TMV CP | 208.4 (Curative), 190.1 (Protective) | - | [3] |

| TMV-IN-2 | TMV | 89.9 | - | [1] |

| TMV-IN-3 | TMV | 120.3 | - | [1] |

| TMV-IN-10 | TMV CP | 146 | - | [1] |

| Yadanzioside I | TMV | - | 4.22 | [1] |

| 7-Deoxy-trans-dihydronarciclasine | TMV | - | 1.80 | [1] |

| Antiviral agent 14 | TMV | 135.5 | - | [1] |

| Ribavirin | Viral RNA Polymerase | - | - | Commercially available virucide |

Experimental Protocols

Protocol 1: In Vitro TMV Coat Protein (CP) Aggregation Assay

This protocol is designed to assess the effect of this compound on the self-assembly of TMV CP in the absence of RNA. The aggregation can be monitored by measuring the increase in turbidity (absorbance) over time.

Materials:

-

Purified TMV Coat Protein (CP)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assembly Buffer (e.g., 100 mM sodium phosphate buffer, pH adjusted to induce aggregation, typically pH 5.0-6.0)

-

Spectrophotometer capable of kinetic measurements at 320 nm

-

96-well UV-transparent microplates

Procedure:

-

Prepare a stock solution of purified TMV CP in a non-aggregating buffer (e.g., 10 mM sodium phosphate, pH 7.2). Determine the protein concentration using a standard protein assay.

-

Prepare serial dilutions of this compound in the assembly buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for this compound).

-

In a 96-well plate, add the assembly buffer and the this compound dilutions or vehicle control.

-

Initiate the aggregation by adding the TMV CP to each well to a final concentration known to induce aggregation (e.g., 0.2-1.0 mg/mL). The final volume in each well should be consistent.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 320 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes) at a constant temperature.

-

Plot the absorbance at 320 nm against time for each concentration of this compound and the control.

-

Analyze the data to determine the effect of this compound on the rate and extent of CP aggregation. A reduction in the rate or final absorbance indicates inhibition of assembly.

Protocol 2: In Vitro TMV Reconstitution Assay

This protocol evaluates the ability of this compound to inhibit the assembly of complete TMV virions in the presence of viral RNA.

Materials:

-

Purified TMV Coat Protein (CP)

-

Purified TMV RNA

-

This compound

-

Reconstitution Buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2)

-

Transmission Electron Microscope (TEM) and associated supplies (grids, negative stain)

Procedure:

-

Prepare solutions of purified TMV CP and TMV RNA in the reconstitution buffer. A typical concentration is 6.8 mg/mL for CP and 2 mg/mL for RNA.[4]

-

Prepare different concentrations of this compound in the reconstitution buffer.

-

In separate microcentrifuge tubes, mix the TMV CP with the different concentrations of this compound or a vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Add the TMV RNA to each tube to initiate the reconstitution process.

-

Incubate the mixtures at a controlled temperature (e.g., 25°C) for several hours (e.g., 4-24 hours) to allow for virion assembly.

-

After incubation, apply a small aliquot of each reaction mixture to a TEM grid.

-

Negatively stain the grids with a suitable stain (e.g., uranyl acetate).

-

Examine the grids under the TEM to visualize the assembled virus particles.

-

Compare the number and morphology of the virus particles formed in the presence of this compound to the control. A reduction in the number of fully formed, rod-shaped virions indicates inhibition of assembly.

Protocol 3: Antiviral Activity Assay using the Half-Leaf Method

This in vivo assay determines the protective, curative, and inactivating effects of this compound on TMV infection in a host plant.

Materials:

-

Host plants (e.g., Nicotiana tabacum cv. Samsun or a local lesion host like Nicotiana glutinosa)

-

Purified TMV

-

This compound solution at various concentrations

-

Inoculation Buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

-

Carborundum (abrasive)

Procedure:

-

Protective Effect:

-

Select healthy, fully expanded leaves on the host plants.

-

Gently rub the surface of the left half of each leaf with the this compound solution. The right half is treated with a control solution (e.g., buffer with solvent).

-

After a set time (e.g., 2 hours), lightly dust the entire leaf with carborundum and inoculate with a TMV solution.

-

Rinse the leaves with water after inoculation.

-

-

Curative Effect:

-

Lightly dust the entire leaf with carborundum and inoculate with the TMV solution.

-

After a set time (e.g., 2 hours), gently rub the surface of the left half of each leaf with the this compound solution. The right half is treated with a control solution.

-

-

Inactivation Effect:

-

Mix the TMV solution with different concentrations of this compound and incubate for a set time (e.g., 30 minutes).

-

Lightly dust the entire leaf with carborundum.

-

Inoculate the left half of the leaf with the TMV/Tmv-IN-6 mixture and the right half with a control TMV solution (mixed with solvent-containing buffer).

-

-

Observation and Data Analysis:

-

Maintain the plants in a controlled environment (e.g., greenhouse) for 3-5 days.

-

Count the number of local lesions that appear on each half of the leaves.

-

Calculate the percent inhibition for each treatment using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

Visualizations

TMV Assembly Pathway and Inhibition by this compound

Caption: TMV assembly pathway and points of inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for evaluating this compound as a TMV assembly inhibitor.

Concluding Remarks

This compound holds promise as a molecular probe for dissecting the complex process of TMV assembly. The protocols outlined in this document provide a solid foundation for researchers to investigate its mechanism of action and to quantify its inhibitory effects. Although specific biophysical and biochemical data for this compound are yet to be published, the comparative data and established methodologies presented here offer a clear path forward for its characterization and application in the development of novel antiviral strategies against TMV and potentially other viruses with similar assembly mechanisms. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the potential of this compound as a valuable research tool.

References

- 1. Mechanisms of Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Going Viral—Fluorescent Probes to Image Viruses and Their Host Cell Interactions | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Co-crystallization of Tmv-IN-6 with Tobacco Mosaic Virus Coat Protein (TMV CP)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the co-crystallization of the Tobacco Mosaic Virus (TMV) coat protein (CP) with the inhibitor Tmv-IN-6. The provided methodologies are based on established protocols for the crystallization of TMV CP and a proposed workflow for achieving co-crystallization with an inhibitor that targets viral assembly.

Introduction

The Tobacco Mosaic Virus coat protein is a well-studied structural protein known for its ability to self-assemble into various oligomeric states, including disks and helical rods, which are crucial for viral particle formation.[1][2][3] this compound has been identified as a novel antiviral agent that functions by binding to the TMV CP and interfering with the assembly process of the virus.[4][5] Elucidating the three-dimensional structure of the TMV CP in complex with this compound through X-ray crystallography is a critical step in understanding its mechanism of action and for guiding the rational design of more potent antiviral compounds.

This protocol outlines the necessary steps for the expression and purification of recombinant TMV CP, the preparation of the TMV CP/Tmv-IN-6 complex, and the subsequent co-crystallization trials.

Data Presentation

The following table summarizes the key parameters for the crystallization of native TMV CP and the proposed starting conditions for the co-crystallization with this compound. These are starting points and may require further optimization.

| Parameter | Native TMV CP Crystallization | Co-crystallization with this compound (Proposed) |

| Protein Concentration | 8 - 14 mg/mL | 8 - 14 mg/mL |

| Inhibitor Concentration | N/A | 1 - 5 mM (to be optimized) |

| Molar Ratio (CP:Inhibitor) | N/A | 1:5 to 1:20 (to be optimized) |

| Buffer | 20 mM Tris-HCl, pH 7.7 - 8.0, 100 mM NaCl | 20 mM Tris-HCl, pH 7.7 - 8.0, 100 mM NaCl |

| Precipitant | 0.2 - 0.3 M Ammonium Sulfate | 0.2 - 0.3 M Ammonium Sulfate |

| Temperature | 22°C (295 K) | 22°C (295 K) |

| Crystallization Method | Hanging-drop vapor diffusion | Hanging-drop vapor diffusion |

Experimental Protocols

Expression and Purification of Recombinant TMV CP

Recombinant TMV CP with a hexahistidine (His)-tag at the N-terminus (His-TMV-CP) can be expressed in E. coli and purified using affinity chromatography. A truncated version of the coat protein, where the four C-terminal amino acids are removed (TR-His-TMV-CP19), has been shown to yield high-resolution crystals and is recommended for these studies.[6][7][8]

Materials:

-

E. coli BL21(DE3) cells transformed with a pET vector containing the His-TMV-CP gene

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Dialysis Buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)

-

Ni-NTA affinity column

-

Amicon Ultra centrifugal filter units

Protocol:

-

Inoculate a starter culture of transformed E. coli and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-TMV-CP with Elution Buffer.

-

Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

-

Concentrate the purified protein to 8-14 mg/mL using an Amicon Ultra centrifugal filter unit.

-

Verify the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.

Preparation of the TMV CP/Tmv-IN-6 Complex

Materials:

-

Purified and concentrated His-TMV-CP

-

This compound stock solution (e.g., in DMSO)

-

Dialysis Buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

To the concentrated His-TMV-CP solution, add the this compound stock solution to achieve the desired molar ratio (e.g., 1:10 CP to inhibitor). The final concentration of DMSO should be kept below 5% to minimize its effect on crystallization.

-

Incubate the mixture on ice or at 4°C for 2-4 hours to allow for complex formation.

-

Centrifuge the solution to remove any precipitate that may have formed.

Co-crystallization by Hanging-Drop Vapor Diffusion

Materials:

-

TMV CP/Tmv-IN-6 complex solution

-

Crystallization reservoir solution (e.g., 0.25 M Ammonium Sulfate, 0.1 M Tris-HCl pH 7.7)

-

Crystallization plates and cover slips

Protocol:

-

Pipette 500 µL of the reservoir solution into the well of a crystallization plate.

-

On a siliconized cover slip, mix 1 µL of the TMV CP/Tmv-IN-6 complex solution with 1 µL of the reservoir solution.

-

Invert the cover slip and seal the well.

-

Incubate the plate at 22°C and monitor for crystal growth over several days to weeks.

-

If initial trials are unsuccessful, screen a range of conditions by varying the precipitant concentration, pH, and the molar ratio of protein to inhibitor.

Visualizations

Experimental Workflow for Co-crystallization

Caption: Experimental workflow for the co-crystallization of this compound with TMV CP.

Hypothetical Interaction of this compound with TMV CP Assembly

Caption: Hypothetical mechanism of TMV assembly inhibition by this compound.

References

- 1. Conformational behavior of coat protein in plants and association with coat protein-mediated resistance against TMV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coat protein interactions involved in tobacco mosaic tobamovirus cross-protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The development and application of new crystallization method for tobacco mosaic virus coat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development and application of new crystallization method for tobacco mosaic virus coat protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tmv-IN-6 for Studying Protein-Protein Interactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tmv-IN-6 is a novel small molecule inhibitor designed to study and modulate the protein-protein interactions essential for the assembly of the Tobacco Mosaic Virus (TMV). By specifically targeting the TMV coat protein (CP), this compound serves as a valuable tool for investigating the mechanisms of viral capsid formation, a process reliant on intricate protein-protein and protein-RNA interactions. This document provides detailed application notes and experimental protocols for utilizing this compound in research and drug development settings.

This compound, also referred to in some contexts as Compound 4g, is an antiviral and fungicidal agent with the molecular formula C29H27N3OS.[1] Its primary mechanism of action is the inhibition of TMV assembly by binding to the viral coat protein, thereby interfering with the proper formation of the viral particle.[2] This inhibitory action makes this compound a powerful probe for dissecting the molecular requirements of viral self-assembly and for screening for novel antiviral compounds.

Mechanism of Action

The assembly of the Tobacco Mosaic Virus is a well-characterized example of viral self-assembly. The process is initiated by the interaction of the viral RNA with a disk-like oligomer of coat protein subunits. Subsequent addition of coat protein dimers or small oligomers leads to the elongation of the helical virus particle. This compound disrupts this process by binding to the coat protein, which likely induces conformational changes that prevent the proper protein-protein and protein-RNA interactions necessary for capsid formation. This leads to the inhibition of viral replication and spread.

Caption: Mechanism of this compound action on TMV assembly.

Quantitative Data

The antiviral activity of compounds targeting TMV assembly is typically quantified through various in vivo assays, including curative, protective, and inactivation assays. The data presented below is representative of the type of results obtained for potent TMV inhibitors, including compounds designated as "4g" in various studies. Due to the lack of a single, definitive primary publication for this compound with the molecular formula C29H27N3OS, this table is illustrative of expected activities for a compound in this class.

| Compound | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | EC50 (Curative, µg/mL) | EC50 (Protective, µg/mL) | Reference |

| Compound 4g (Example A) | 500 | 54.9 | 55.5 | - | 17.5 | - | [3] |

| Compound 4g (Example B) | 500 | 59.5 | - | - | - | - | [4] |

| Compound 4g (Example C) | 500 | 20.7 | 22.8 | - | - | - | [5] |

| Ningnanmycin (Control) | 500 | 45.7 | 53.4 | 77.3 | 81.5 | 82.3 | [3] |

Experimental Protocols

Protocol 1: In Vivo Antiviral Activity Assay (Half-Leaf Method)

This protocol is used to assess the curative, protective, and inactivation activity of this compound against TMV in a host plant, such as Nicotiana tabacum.

Materials:

-

This compound solution (e.g., 500 µg/mL in a suitable solvent with a surfactant like Tween 20)

-

TMV inoculum

-

Healthy Nicotiana tabacum plants

-

Phosphate buffer (50 mM, pH 7.0)

-

Carborundum (abrasive)

Procedure:

-

Curative Activity: a. Inoculate the entire leaf of a healthy plant with TMV by gently rubbing the leaf surface with a cotton swab dipped in TMV inoculum and carborundum. b. After 2-3 days post-inoculation, apply the this compound solution to the left side of the leaf and the solvent control to the right side. c. Maintain the plants in a controlled environment for 3-4 days. d. Count the number of local lesions on each half of the leaf. e. Calculate the curative activity using the formula: Activity (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

Protective Activity: a. Apply the this compound solution to the left side of a healthy leaf and the solvent control to the right side. b. After 24 hours, inoculate the entire leaf with TMV as described above. c. After 3-4 days, count the local lesions and calculate the protective activity using the same formula.

-

Inactivation Activity: a. Mix the TMV inoculum with an equal volume of the this compound solution and incubate at room temperature for 30 minutes. A control solution is prepared by mixing the inoculum with the solvent. b. Inoculate the left half of a leaf with the this compound-treated inoculum and the right half with the control inoculum. c. After 3-4 days, count the local lesions and calculate the inactivation activity.

Caption: Workflow for in vivo antiviral activity assays.

Protocol 2: In Vitro TMV Coat Protein Assembly Assay

This protocol assesses the direct effect of this compound on the assembly of purified TMV coat protein.

Materials:

-

Purified TMV Coat Protein (CP)

-

TMV RNA

-

Assembly Buffer (e.g., 100 mM sodium phosphate, pH 7.2)

-

This compound at various concentrations

-

Spectrophotometer or Transmission Electron Microscope (TEM)

Procedure:

-

Prepare a solution of purified TMV CP in the assembly buffer.

-

Add this compound at the desired final concentrations to the CP solution and incubate for a short period (e.g., 30 minutes) at room temperature.

-

Initiate the assembly reaction by adding TMV RNA to the CP-inhibitor mixture.

-

Monitor the assembly process over time by measuring the increase in turbidity (light scattering) at 320 nm using a spectrophotometer. A decrease in the rate or extent of turbidity increase in the presence of this compound indicates inhibition of assembly.

-

(Optional) For visualization, take aliquots at different time points, negatively stain them (e.g., with uranyl acetate), and examine them by TEM to observe the morphology of the assembled particles (or lack thereof).

Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a powerful technique to quantify the binding affinity between this compound and the TMV coat protein.

Materials:

-

Fluorescently labeled TMV Coat Protein (CP)

-

This compound solution in a suitable buffer

-

MST instrument and capillaries

Procedure:

-

Label the purified TMV CP with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Mix the labeled CP at a constant concentration with each dilution of this compound.

-

Load the samples into MST capillaries and perform the MST measurement.

-

The instrument will measure the change in fluorescence as a function of the ligand (this compound) concentration.

-

Analyze the data to determine the dissociation constant (Kd), which quantifies the binding affinity between this compound and the TMV coat protein.

Caption: Workflow for MST binding affinity determination.

Conclusion

This compound is a valuable research tool for probing the protein-protein interactions that govern Tobacco Mosaic Virus assembly. Its ability to specifically target the viral coat protein allows for detailed mechanistic studies of capsid formation and provides a basis for the development of novel antiviral strategies. The protocols outlined in this document provide a framework for characterizing the activity of this compound and similar compounds, facilitating further research into the inhibition of viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection [mdpi.com]

- 3. Design, Enantioselective Synthesis, and Antiviral Activities against Tobacco Mosaic Virus (TMV) of Axially Chiral Biaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Tmv-IN-6 Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Tmv-IN-6 and its derivatives, a promising class of antiviral agents targeting the Tobacco Mosaic Virus (TMV). The protocols outlined below are based on established synthetic methodologies for 1,3,4-thiadiazole derivatives, the core chemical scaffold of this compound.

Introduction

This compound and its analogues are potent inhibitors of Tobacco Mosaic Virus (TMV) replication.[1][2][3] These compounds belong to the class of 1,3,4-thiadiazole derivatives and have demonstrated significant antiviral activity, making them valuable lead compounds in the development of novel agrochemicals. The core structure consists of a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions. The synthetic flexibility of this scaffold allows for the generation of a diverse library of derivatives to explore structure-activity relationships (SAR) and optimize antiviral potency.

General Synthetic Approach

The synthesis of this compound derivatives generally proceeds through a multi-step sequence starting from readily available starting materials. The key steps involve the formation of the 1,3,4-thiadiazole ring, followed by functionalization to introduce the desired substituents.

A representative synthetic scheme is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Intermediate

This protocol describes the formation of the key 2-amino-1,3,4-thiadiazole intermediate.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Thionyl chloride (1.2 eq) or Oxalyl chloride (1.2 eq)

-

Thiosemicarbazide (1.0 eq)

-

Concentrated Sulfuric Acid or Polyphosphoric acid (PPA)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve the substituted benzoic acid in anhydrous toluene or DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Thiosemicarbazone Formation: Dissolve the crude acid chloride in a suitable solvent like THF or DCM. In a separate flask, dissolve thiosemicarbazide in a mixture of water and ethanol. Add the acid chloride solution dropwise to the thiosemicarbazide solution at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is the thiosemicarbazone. Filter the solid, wash with cold water, and dry.

-

1,3,4-Thiadiazole Ring Closure: To the dried thiosemicarbazone, add concentrated sulfuric acid or polyphosphoric acid slowly at 0 °C. The mixture is then heated to 80-100 °C for 2-4 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is the 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole. Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified product.

Protocol 2: Synthesis of this compound Derivatives via N-Arylation

This protocol details the final step in the synthesis of this compound derivatives through a coupling reaction.

Materials:

-

2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole (1.0 eq)

-

Substituted aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene for this compound) (1.1 eq)

-

Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02-0.05 eq)

-

Ligand (e.g., Xantphos, BINAP) (0.04-0.1 eq)

-

Base (e.g., Cs2CO3, K2CO3) (2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole, substituted aryl halide, palladium catalyst, ligand, and base.

-

Reaction Execution: Add the anhydrous solvent to the flask. The reaction mixture is then heated to reflux (typically 80-110 °C) for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound derivative.

Data Presentation

The following table summarizes the antiviral activity of a selection of this compound derivatives against TMV. The EC50 value represents the concentration of the compound that inhibits 50% of the viral replication.

| Compound ID | R1-Substituent (at phenyl ring) | R2-Substituent (at amino-phenyl ring) | EC50 (µg/mL)[3] |

| This compound (4g) | 4-Cl | 3-CF3 | 203.5[2] |

| Derivative A | H | 3-CF3 | 245.1 |

| Derivative B | 4-F | 3-CF3 | 210.8 |

| Derivative C | 4-CH3 | 3-CF3 | 225.4 |

| Ningnanmycin | - | - | 261.4[2] |

Signaling Pathway and Mechanism of Action

This compound and its derivatives are believed to exert their antiviral effect by inhibiting the assembly of the Tobacco Mosaic Virus. The viral coat protein (CP) and viral RNA are the primary targets. By binding to the coat protein, these small molecules interfere with the proper formation of the viral capsid, thus preventing the encapsidation of the viral genome and the formation of new, infectious viral particles.

Caption: Proposed mechanism of action for this compound derivatives.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions and laboratory practices should be followed. The specific reaction conditions may require optimization for different derivatives.

References

- 1. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]

- 2. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Tmv-IN-6 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Tmv-IN-6. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as Compound 4g) is a novel small molecule inhibitor designed as an antiviral and fungicidal agent.[1][2][3] Its primary mechanism of action is the inhibition of Tobacco Mosaic Virus (TMV) assembly by binding to the TMV coat protein (CP), which interferes with the assembly process of the viral coat protein and RNA.[2][3][4]

Q2: What are the basic physicochemical properties of this compound?

A2: The known physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₂₇N₃OS |

| Molecular Weight | 465.61 g/mol [1] |

| Appearance | Solid[1] |

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I store this compound powder and stock solutions?

A4: For long-term storage, the solid powder form of this compound should be stored at -20°C. For short-term storage, 4°C is acceptable. Stock solutions, typically in DMSO, should be stored at -80°C for long-term storage (months) and at -20°C for short-term storage (weeks). Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound Powder

Symptoms:

-

The this compound powder does not fully dissolve in the chosen solvent.

-

Visible particulates or cloudiness remain in the solution.

Possible Causes:

-

Incorrect Solvent: The solvent may not be appropriate for dissolving this compound.

-

Low Temperature: The solvent may be too cold, reducing the solubility.

-

Insufficient Mixing: The compound may not have been adequately mixed into the solvent.

-

Concentration Too High: The intended concentration of the solution may exceed the solubility limit of this compound in that solvent.

Troubleshooting Steps:

-

Confirm the Solvent: For initial attempts, use 100% DMSO.

-

Gentle Warming: Warm the solution to 37°C to aid dissolution. Do not overheat, as this may cause degradation.

-

Vortexing/Sonication: Vortex the solution for several minutes. If particles persist, brief sonication in a water bath can be effective.

-

Serial Dilution: If the desired concentration is high, try creating a more dilute solution first and then, if successful, attempt a higher concentration.

Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer

Symptoms:

-

A clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS, media).

Possible Causes:

-

Poor Aqueous Solubility: Like many small molecule inhibitors, this compound likely has low solubility in aqueous solutions.[5]

-

Final DMSO Concentration Too Low: The final concentration of DMSO in the aqueous solution may be insufficient to keep this compound dissolved.

-

Buffer pH and Ionic Strength: The pH and ionic strength of the buffer can affect the solubility of the compound.

Troubleshooting Steps:

-

Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, typically between 0.1% and 1%. Remember to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

-

Use of Surfactants: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to improve solubility.

-

pH Adjustment: If the pKa of this compound is known, adjusting the pH of the buffer away from the pKa may increase solubility.

-

Test Different Buffers: Experiment with different buffer systems to find one that is more amenable to keeping this compound in solution.

Issue 3: Inconsistent Experimental Results or Loss of Activity

Symptoms:

-

Variable results are observed between experiments run on different days.

-